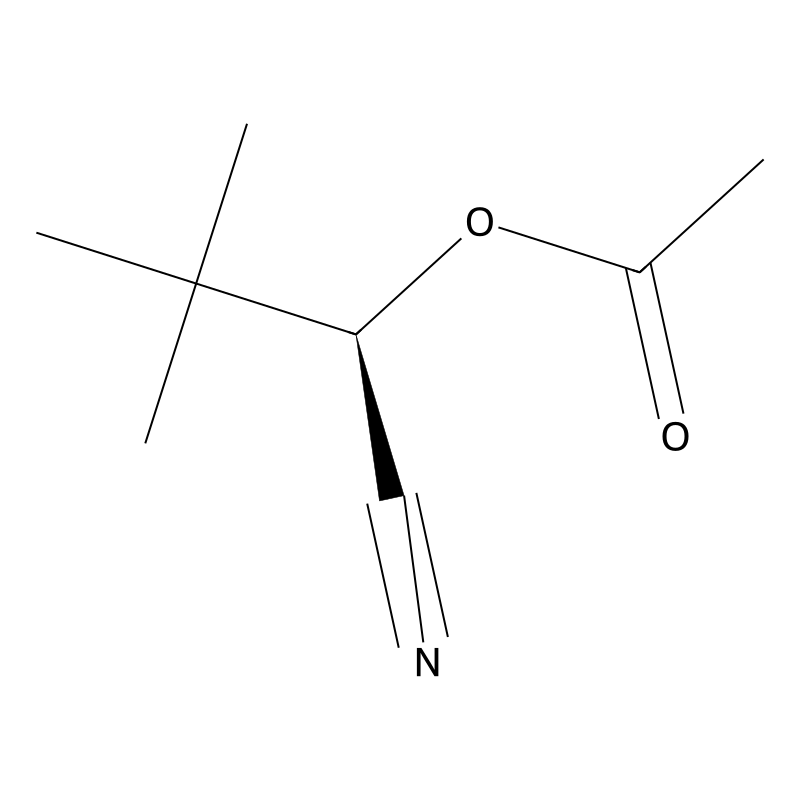(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate is a chiral compound characterized by the presence of a cyano group and an acetate moiety. Its chemical structure features a propyl group substituted with two methyl groups at the second carbon, contributing to its steric properties. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The primary reactions involving (R)-1-cyano-2,2-dimethyl-1-propyl acetate include nucleophilic substitutions and cyclization reactions. For instance, it can undergo hydrolysis to yield 2,2-dimethyl-1-propanol and cyanide ions when treated with aqueous acids or bases . Additionally, it can participate in Michael additions and condensation reactions, often serving as a precursor to more complex organic molecules.
Research indicates that (R)-1-cyano-2,2-dimethyl-1-propyl acetate exhibits various biological activities. Its derivatives have been investigated for their potential as anti-inflammatory agents and in the modulation of neurotransmitter pathways. The cyano group is known to enhance the lipophilicity of compounds, which may contribute to their bioactivity .
Synthesis of (R)-1-cyano-2,2-dimethyl-1-propyl acetate can be achieved through several methods:
- Direct Cyanation: This involves the reaction of 2,2-dimethyl-1-propanol with sodium cyanide in the presence of an acid catalyst to introduce the cyano group.
- Acetylation: The resulting cyano compound can then be acetylated using acetic anhydride or acetyl chloride to form (R)-1-cyano-2,2-dimethyl-1-propyl acetate.
- Chiral Resolution: Enantiomeric purity can be enhanced through chiral resolution techniques such as chromatography or enzymatic methods .
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate finds applications in:
- Organic Synthesis: It serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals.
- Material Science: Its derivatives are explored for use in polymer chemistry and as intermediates in the production of specialty chemicals.
- Biological Research: Compounds derived from (R)-1-cyano-2,2-dimethyl-1-propyl acetate are studied for their potential therapeutic effects .
Interaction studies have demonstrated that (R)-1-cyano-2,2-dimethyl-1-propyl acetate can interact with various biomolecules. Its ability to modulate enzyme activity has been noted in studies focusing on metabolic pathways. Additionally, it shows promise in influencing receptor binding affinities due to its structural characteristics .
Several compounds share structural similarities with (R)-1-cyano-2,2-dimethyl-1-propyl acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Cyano-2-methylpropyl acetate | Contains a single methyl group instead of two | Generally less sterically hindered than (R)-1-cyano |
| 3-Cyano-3-methylbutanoate | Features a butanoate chain | Broader application in esterification reactions |
| 4-Cyano-4-methylpentanoate | Contains a longer carbon chain | Enhanced solubility properties |
These compounds differ primarily in their steric hindrance and functional group positioning, which can significantly influence their reactivity and biological activity.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








